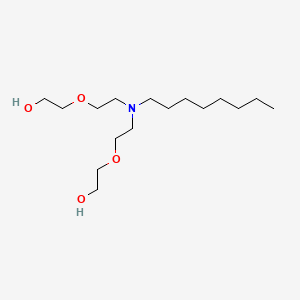
4,4'-(Ethene-1,2-diyl)bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. It is a fluorescent molecule that has been studied for its potential in cellular imaging and other research applications .
Vorbereitungsmethoden
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) typically involves a multi-step process. One common method includes the condensation reaction of N,N-diethylaniline with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) involves its interaction with cellular components. The compound’s fluorescence is influenced by the protonation of its tertiary amine groups, which can be modulated by the pH of the environment. This property allows it to be used as a pH-sensitive probe in biological systems .
Vergleich Mit ähnlichen Verbindungen
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) can be compared with similar compounds such as:
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
4,4’-[(E)-1,2-Ethenediyl]bis(2-methoxyphenol): Another structurally related compound with methoxy groups, which affects its reactivity and applications.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has an ethane linkage instead of an ethene linkage, resulting in different chemical behavior.
Eigenschaften
CAS-Nummer |
72057-75-1 |
|---|---|
Molekularformel |
C22H30N2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N2/c1-5-23(6-2)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)24(7-3)8-4/h9-18H,5-8H2,1-4H3 |
InChI-Schlüssel |
POAWPDHREAUWOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


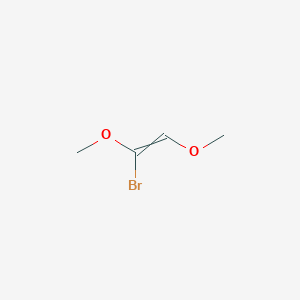
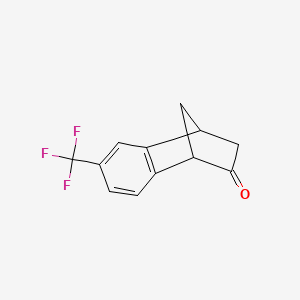
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
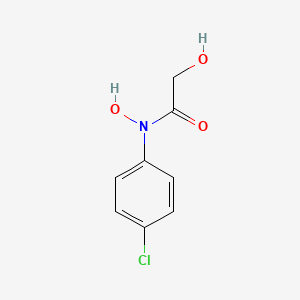

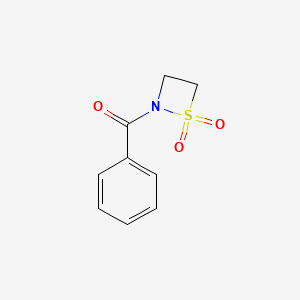


diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
